2-(2,2,2-Trifluoroethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoroethyl group attached to the thiophene ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or THF.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether; reactions often require catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophenes, alkylated thiophenes
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a component in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)benzene
- 2-(2,2,2-Trifluoroethyl)pyridine
- 2-(2,2,2-Trifluoroethyl)furan
Uniqueness
2-(2,2,2-Trifluoroethyl)thiophene is unique due to the presence of both the thiophene ring and the trifluoroethyl group. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the sulfur atom in the thiophene ring can participate in various interactions, enhancing the compound’s versatility in different applications .
Properties
Molecular Formula |
C6H5F3S |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)thiophene |
InChI |
InChI=1S/C6H5F3S/c7-6(8,9)4-5-2-1-3-10-5/h1-3H,4H2 |
InChI Key |
KFSWATOENIPILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.